molecular formula C14H15NO3S B12113732 [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B12113732
M. Wt: 277.34 g/mol
InChI Key: FSIQTUGCFLWJKI-UHFFFAOYSA-N
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Description

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid is a chemical compound with a molecular formula of C14H15NO3S. This compound is known for its unique structure, which includes a quinoline ring substituted with ethoxy and methyl groups, and a sulfanylacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The ethoxy and methyl groups are introduced to the quinoline ring through electrophilic aromatic substitution reactions. Ethyl iodide and methyl iodide can be used as alkylating agents in the presence of a strong base like potassium carbonate.

    Formation of the Sulfanylacetic Acid Moiety: The sulfanylacetic acid moiety is introduced through a nucleophilic substitution reaction. Thioglycolic acid can be reacted with the quinoline derivative in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetic acid moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [(4-Methylquinolin-2-yl)sulfanyl]acetic acid: Similar structure but with a different substitution pattern on the quinoline ring.

    [(6-Ethoxy-4-methyl-2-quinazolinyl)sulfanyl]acetic acid: Similar structure but with a quinazoline ring instead of a quinoline ring.

Uniqueness

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups on the quinoline ring

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(6-ethoxy-2-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C14H15NO3S/c1-3-18-10-4-5-12-11(7-10)13(6-9(2)15-12)19-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17)

InChI Key

FSIQTUGCFLWJKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O

Origin of Product

United States

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